molecular formula C16H21ClN2O2 B5337056 (4-ethoxy-3-methoxybenzyl)(4-pyridinylmethyl)amine hydrochloride

(4-ethoxy-3-methoxybenzyl)(4-pyridinylmethyl)amine hydrochloride

Cat. No.: B5337056
M. Wt: 308.80 g/mol
InChI Key: WSGWZFYZXVZIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-ethoxy-3-methoxybenzyl)(4-pyridinylmethyl)amine hydrochloride, also known as EMAH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EMAH is a white crystalline powder that is soluble in water and has a molecular weight of 345.87 g/mol.

Mechanism of Action

The exact mechanism of action of (4-ethoxy-3-methoxybenzyl)(4-pyridinylmethyl)amine hydrochloride is not fully understood, but it is believed to act as a modulator of the cholinergic system. This compound has been shown to increase the release of acetylcholine, which is a neurotransmitter involved in various physiological processes, including memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and antioxidant activity. This compound has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using (4-ethoxy-3-methoxybenzyl)(4-pyridinylmethyl)amine hydrochloride in lab experiments is its low toxicity. This compound has been shown to have low toxicity in animal studies, which makes it a safe compound to use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (4-ethoxy-3-methoxybenzyl)(4-pyridinylmethyl)amine hydrochloride. One direction is to further investigate its mechanism of action and how it modulates the cholinergic system. Another direction is to study its potential as a drug target and develop new drugs based on its structure. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.

Synthesis Methods

The synthesis of (4-ethoxy-3-methoxybenzyl)(4-pyridinylmethyl)amine hydrochloride involves the reaction of 4-ethoxy-3-methoxybenzaldehyde and 4-pyridinecarboxaldehyde in the presence of ammonium acetate and acetic acid. The reaction is carried out under reflux conditions for several hours, and the resulting product is then purified through recrystallization to obtain pure this compound.

Scientific Research Applications

(4-ethoxy-3-methoxybenzyl)(4-pyridinylmethyl)amine hydrochloride has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, this compound has been studied for its potential as a drug target and may be useful in the development of new drugs for various diseases. In medicinal chemistry, this compound has been studied for its potential as a lead compound for the development of new drugs.

Properties

IUPAC Name

N-[(4-ethoxy-3-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2.ClH/c1-3-20-15-5-4-14(10-16(15)19-2)12-18-11-13-6-8-17-9-7-13;/h4-10,18H,3,11-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGWZFYZXVZIBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CNCC2=CC=NC=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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